![molecular formula C22H22N6OS B3010069 benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone CAS No. 1251564-66-5](/img/structure/B3010069.png)
benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone" is a synthetic molecule that appears to be related to various research efforts in the development of new chemotherapeutic agents. The papers provided do not directly discuss this compound but offer insights into similar structures and their biological activities, which can be informative for understanding the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves the creation of a library of derivatives, as seen in the substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives designed and synthesized in the first paper . These derivatives were then screened for cytotoxic activity, suggesting a multi-step synthetic process that could potentially be applied to the synthesis of the compound . The second paper discusses the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, which share a similar piperazine methanone structure, indicating that such scaffolds are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds often plays a crucial role in their biological activity. For instance, the molecular modeling studies of sulfonyl piperazine-integrated triazole conjugates in the first paper suggest that these compounds possess drug-like properties and can bind to specific sites on target proteins, such as the colchicine binding site of tubulin . This implies that the molecular structure of the compound may also allow it to interact with biological targets in a similar manner.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can provide insights into the reactivity of the compound . For example, the reaction of enaminone with amino derivatives to yield various heterocyclic compounds, as described in the third paper, indicates that the compound may also undergo similar reactions to form complex structures with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are crucial for their biological function and pharmacokinetic profile. The first paper indicates that the synthesized analogues have been evaluated for their cytotoxicity and tubulin polymerization inhibition, suggesting that the compound may also exhibit similar properties . The second paper's mention of a therapeutic index and the establishment of a quantitative structure-activity relationship (QSAR) model for the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones indicates that these properties are important for the evaluation of potential therapeutic agents .
Aplicaciones Científicas De Investigación
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as promising new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds showing low micromolar minimum inhibitory concentrations (MICs) and low cytotoxicity were identified, indicating their potential as therapeutic agents against tuberculosis (Pancholia et al., 2016).
Antiviral and Antitumoral Activity
A series of compounds derived from benzo[d][1,2,5]thiadiazol-5-yl moieties showed significant in vitro anticoronavirus and antitumoral activity. These findings highlight the versatility of this chemical scaffold in tuning biological properties toward antiviral or antitumoral activities, with mode-of-action studies revealing that the antitumoral activity was due to inhibition of tubulin polymerization (Jilloju et al., 2021).
Antimicrobial Activity
Newly synthesized pyridine derivatives, including those with benzo[c][1,2,5]thiadiazol-5-yl moieties, were screened for in vitro antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, showcasing the potential of such derivatives in developing new antimicrobial agents (Patel et al., 2011).
Molecular Interaction Studies
Studies on compounds structurally related to benzo[c][1,2,5]thiadiazol-5-yl moieties have revealed their interaction mechanisms with various biological targets. For example, molecular interaction studies of certain antagonists with the CB1 cannabinoid receptor have provided insights into the binding interactions and pharmacophore models for ligands, suggesting the potential for designing receptor-specific drugs (Shim et al., 2002).
Propiedades
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6OS/c1-15-21(16(2)28(23-15)18-6-4-3-5-7-18)26-10-12-27(13-11-26)22(29)17-8-9-19-20(14-17)25-30-24-19/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKGBJHNFVFDGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B3009986.png)
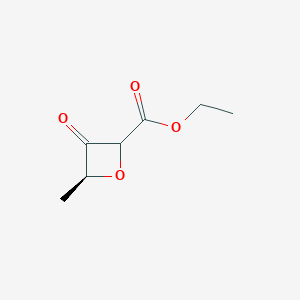
![N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B3009988.png)
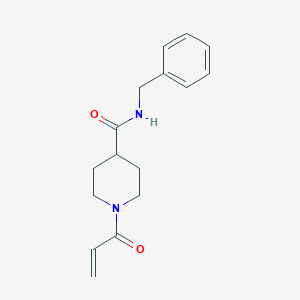
![methyl 4-[((11Z)-10-{[(4-methylphenyl)amino]carbonyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-ylidene)amino]benzoate](/img/structure/B3009992.png)

![1-[2-(3-Fluorosulfonyloxyanilino)-2-oxoethyl]-2-oxopyrrolidine](/img/structure/B3009996.png)
![N-(2-chlorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3009997.png)
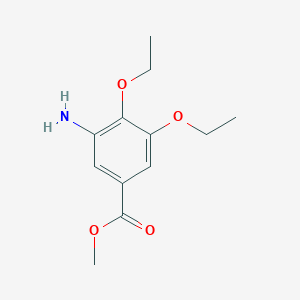
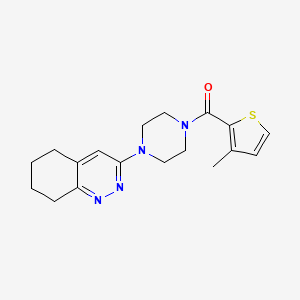
![ethyl 4-[4-[(3-methyl-2H-benzo[g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3010004.png)
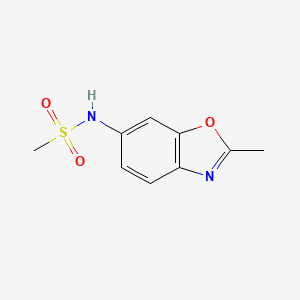

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B3010009.png)